molecular formula C19H20FN5O2S B11330487 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-fluorobenzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-fluorobenzenesulfonamide

Cat. No.: B11330487
M. Wt: 401.5 g/mol
InChI Key: RFFINLKQPRPNAU-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential. The presence of a pyrimidine ring, a dimethylamino group, and a fluorobenzene sulfonamide moiety makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including nucleophilic substitution and coupling reactionsThe final step involves the coupling of the pyrimidine derivative with 2-fluorobenzenesulfonyl chloride under basic conditions to form the target compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the dimethylamino group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the sulfonamide group.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: It has shown promise in preclinical studies as an anticancer agent, owing to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives, such as:

The unique combination of the pyrimidine ring, dimethylamino group, and fluorobenzene sulfonamide moiety in N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE makes it a versatile compound with significant potential in various fields of research and industry.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN5O2S/c1-13-21-18(12-19(22-13)25(2)3)23-14-8-10-15(11-9-14)24-28(26,27)17-7-5-4-6-16(17)20/h4-12,24H,1-3H3,(H,21,22,23)

InChI Key

RFFINLKQPRPNAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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